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Introduction

ONT-093, also known as OC144-093, is a potent and orally bioavailable small molecule
inhibitor of P-glycoprotein (P-gp).[1][2] P-gp, a member of the ATP-binding cassette (ABC)
transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells. By
actively effluxing a wide range of chemotherapeutic agents, P-gp reduces their intracellular
concentration and therapeutic efficacy. ONT-093 was developed to reverse this resistance,
thereby sensitizing cancer cells to conventional chemotherapy. This technical guide provides
an in-depth overview of ONT-093, its mechanism of action, preclinical and clinical data, and
detailed protocols for its use in basic cancer cell biology research.

Mechanism of Action

ONT-093 functions as a non-competitive inhibitor of P-gp-mediated drug efflux. It directly
interacts with the P-gp transporter, blocking its ability to bind to and transport chemotherapeutic
substrates out of the cancer cell. This inhibition leads to an increased intracellular accumulation
of anticancer drugs, restoring their cytotoxic effects in resistant cells. Preclinical studies have
shown that ONT-093 is highly selective for P-gp and does not significantly inhibit other MDR-
associated proteins like MRP-1. Furthermore, it has been observed to inhibit the ATPase
activity of P-gp, which is essential for the energy-dependent efflux process.
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Figure 1: Proposed signaling pathway of ONT-093 in overcoming P-gp-mediated multidrug
resistance.

Preclinical Data
In Vitro Studies

ONT-093 has demonstrated potent activity in reversing MDR in a variety of human cancer cell
lines overexpressing P-gp. The compound itself exhibits low cytotoxicity at concentrations
effective for MDR reversal.

Table 1: In Vitro Efficacy of ONT-093 in Reversing Multidrug Resistance

Chemother = ONT-093 Fold
. Cancer . .
Cell Line T apeutic Concentrati Reversal of Reference
e
o Agent on (M) Resistance

P388/ADR Leukemia Doxorubicin 0.1 >100 [3]
MCF-7/ADR Breast Doxorubicin 0.1 ~80 [3]
OVCAR-3 Ovarian Paclitaxel 0.1 ~50 [3]

HT-29 Colon Paclitaxel 0.1 ~30

Table 2: Cytotoxicity of ONT-093

Parameter Value Cell Lines Reference
Average Cytostatic 15 normal and tumor

>60 UM _
IC50 cell lines

In Vivo Studies

In vivo studies using xenograft models of human cancers have confirmed the ability of ONT-
093 to enhance the efficacy of chemotherapeutic agents in MDR tumors.

Table 3: In Vivo Efficacy of ONT-093 in Combination with Chemotherapy
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Xenograft Tumor Growth
Cancer Type Treatment L Reference
Model Inhibition (%)
P388/ADR ) Doxorubicin + >100% increase
_ Leukemia -
Leukemia ONT-093 in lifespan
) Significant
Paclitaxel +
MCF-7/ADR Breast enhancement of
ONT-093 _ o
antitumor activity
Significant
Paclitaxel +
HT-29 Colon enhancement of
ONT-093 _ o
antitumor activity
Table 4. Pharmacokinetic Parameters of ONT-093 in Preclinical Models
. Route of Oral Bioavailability
Species . . Reference
Administration (%)
Rodents Oral >50
Dogs Oral >50

Clinical Data

A Phase | clinical trial evaluated the safety and pharmacokinetics of ONT-093 in combination

with paclitaxel in patients with advanced cancer.

Table 5: Phase | Clinical Trial of ONT-093 with Paclitaxel
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Parameter Details Reference

Study Design Phase |, dose-escalation trial

_ _ 18 patients with advanced
Patient Population
cancer

ONT-093 (300-500 mg)
) administered before and after
Treatment Regimen ) ]
intravenous paclitaxel (150-

175 mg/m?) every 21 days

Febrile neutropenia at the
highest dose level (500 mg
ONT-093 and 175 mg/m2

paclitaxel)

Dose-Limiting Toxicity

Neutropenia, arthralgia,
o myalgia, peripheral neuropathy
Common Toxicities ) )
(mainly attributable to

paclitaxel)

At the highest dose level, a 45-
65% increase in paclitaxel
AUC was observed in 4 of 6
Pharmacokinetic Interaction patients. The mean Cmax of
ONT-093 was 3- to 5-fold
higher than in single-agent

studies.

ONT-093 was well-tolerated in
) combination with standard
Conclusion ] ]
doses of paclitaxel, with

manageable toxicities.

Experimental Protocols
P-glycoprotein ATPase Activity Assay

This protocol is adapted from methodologies used to characterize P-gp inhibitors.
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Materials:

e P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing
human MDR1)

o ONT-093
e ATP

o Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.4, 50 mM KCI, 5 mM sodium azide, 2 mM ouabain,
1 mM EGTA)

o ATPase Reaction Buffer (Assay Buffer with 10 mM MgCI2 and 5 mM ATP)
e Phosphate standard solution
e Malachite green reagent

Procedure:

Thaw P-gp membrane vesicles on ice.

e Pre-incubate 10 pug of membrane vesicles with varying concentrations of ONT-093 (e.g., 0.01
to 100 uM) in Assay Buffer for 10 minutes at 37°C.

« Initiate the ATPase reaction by adding ATPase Reaction Buffer.
e Incubate for 20 minutes at 37°C.
o Stop the reaction by adding the malachite green reagent.

o Measure the absorbance at 650 nm to determine the amount of inorganic phosphate
released.

o Calculate the specific ATPase activity and determine the concentration of ONT-093 that
inhibits 50% of the activity (IC50).

[3H]Azidopine Binding Assay
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This protocol is a competitive binding assay to determine the affinity of ONT-093 for P-gp.

Materials:

P-gp-rich membrane vesicles

[3H]Azidopine

ONT-093

Binding Buffer (e.g., 50 mM Tris-HCI, pH 7.4)

Glass fiber filters

Scintillation fluid

Procedure:

¢ In a microcentrifuge tube, combine 50 ug of P-gp membrane vesicles, a fixed concentration
of [3H]Azidopine (e.g., 5 nM), and varying concentrations of ONT-093 (e.g., 0.1 nM to 10 uM)
in Binding Buffer.

 Incubate for 60 minutes at room temperature.

» Rapidly filter the mixture through a glass fiber filter pre-soaked in Binding Buffer.
o Wash the filter three times with ice-cold Binding Buffer.

» Place the filter in a scintillation vial with scintillation fluid.

o Measure the radioactivity using a scintillation counter.

o Determine the concentration of ONT-093 that displaces 50% of the [3H]Azidopine binding
(1C50).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of ONT-093 on the cytotoxicity of chemotherapeutic agents
in MDR cancer cells.
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Materials:

MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
Complete cell culture medium

ONT-093

Chemotherapeutic agent (e.g., doxorubicin)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Solubilization buffer (e.g., DMSO)

96-well plates

Procedure:

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach
overnight.

Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the
presence and absence of a fixed, non-toxic concentration of ONT-093 (e.g., 1 uM).

Incubate for 72 hours.

Add MTT solution to each well and incubate for 4 hours.

Add solubilization buffer to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.

Calculate the cell viability and determine the IC50 of the chemotherapeutic agent with and
without ONT-093.
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Figure 2: Experimental workflow for an in vivo xenograft study to evaluate ONT-093 efficacy.
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Conclusion

ONT-093 is a well-characterized P-glycoprotein inhibitor with demonstrated potential for
reversing multidrug resistance in cancer. Its high potency, oral bioavailability, and manageable
safety profile in combination with chemotherapy make it a valuable tool for basic cancer cell
biology research. The data and protocols presented in this guide offer a comprehensive
resource for scientists investigating the mechanisms of MDR and developing novel strategies
to overcome it. Further research into the clinical application of ONT-093 and similar P-gp
inhibitors is warranted to improve outcomes for patients with drug-resistant cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1684371?utm_src=pdf-body
https://www.benchchem.com/product/b1684371?utm_src=pdf-body
https://www.benchchem.com/product/b1684371?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/12468975_Discovery_and_Characterization_of_OC144-093_a_Novel_Inhibitor_of_P-Glycoprotein-mediated_Multidrug_Resistance
https://pmc.ncbi.nlm.nih.gov/articles/PMC7999658/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7999658/
https://pubs.acs.org/doi/10.1021/jm201705f
https://www.benchchem.com/product/b1684371#ont-093-for-basic-cancer-cell-biology-research
https://www.benchchem.com/product/b1684371#ont-093-for-basic-cancer-cell-biology-research
https://www.benchchem.com/product/b1684371#ont-093-for-basic-cancer-cell-biology-research
https://www.benchchem.com/product/b1684371#ont-093-for-basic-cancer-cell-biology-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1684371?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

